REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:15][C:4]2([CH2:7][N:6]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:5]2)[CH2:3]1.[BH4-].[Na+].C([O-])(O)=O.[Na+]>CO>[OH:1][CH:2]1[CH2:3][C:4]2([CH2:7][N:6]([C:8]([O:10][C:11]([CH3:13])([CH3:12])[CH3:14])=[O:9])[CH2:5]2)[CH2:15]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
507 mg
|
Type
|
reactant
|
Smiles
|
O=C1CC2(CN(C2)C(=O)OC(C)(C)C)C1
|
Name
|
|
Quantity
|
182 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
It was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated by evaporator in vacuo
|
Type
|
CUSTOM
|
Details
|
to give crude solid
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted with DCM (4×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solution was dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1CC2(CN(C2)C(=O)OC(C)(C)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 511 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |